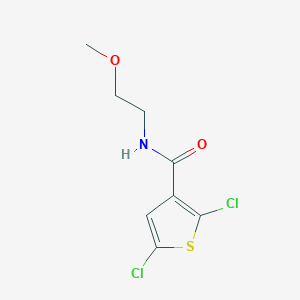
2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide, also known as DMTC, is a synthetic compound that has been widely used in scientific research. DMTC is a thiophene derivative that has been shown to have potential therapeutic effects in various diseases.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide exerts its pharmacological effects by modulating various signaling pathways in the cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. This compound also inhibits the activity of phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP). This compound has been shown to increase the levels of cAMP and cGMP in the cells, which can activate various downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the cells. This compound can induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. This compound can also reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway and activating the Nrf2 pathway. In addition, this compound can increase the levels of cAMP and cGMP in the cells, which can activate various downstream signaling pathways, such as the protein kinase A (PKA) pathway and the protein kinase G (PKG) pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under various conditions and can be stored for long periods of time without degradation. In addition, this compound has been extensively studied for its pharmacological effects, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. This compound is a relatively expensive compound, which can limit its use in large-scale experiments. This compound also has low solubility in water, which can limit its use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide. One direction is to explore the potential therapeutic effects of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective analogs of this compound that can target specific signaling pathways in the cells. Furthermore, the use of this compound in combination with other drugs or therapies should be investigated to enhance its therapeutic efficacy. Finally, the development of novel drug delivery systems for this compound should be explored to improve its bioavailability and reduce its toxicity.
Métodos De Síntesis
The synthesis of 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 2-methoxyethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane under reflux for several hours. After completion of the reaction, the product is isolated by filtration and recrystallization in a suitable solvent.
Propiedades
IUPAC Name |
2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-13-3-2-11-8(12)5-4-6(9)14-7(5)10/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPWAZPTJNCWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(SC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)


![1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)
![N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline](/img/structure/B7462945.png)


![2-[4-[[5-(4-Fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B7462967.png)
![N-(4-methoxyphenyl)-4-[[2-[[(4-methylphenyl)-thiophen-2-ylmethyl]amino]acetyl]amino]benzamide](/img/structure/B7462974.png)

![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)

![1-cyano-N-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B7462999.png)
![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)